1-(2-Chlorobenzoyl)-2-methylpiperidine
CAS No.:
Cat. No.: VC3974486
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO |
|---|---|
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | (2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H16ClNO/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9H2,1H3 |
| Standard InChI Key | YODXMLSIQUVJGG-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | CC1CCCCN1C(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chlorobenzoyl)-2-methylpiperidine consists of a six-membered piperidine ring substituted at the 1-position with a 2-chlorobenzoyl group and at the 2-position with a methyl group. The chlorobenzoyl moiety introduces aromaticity and electronic effects, while the methyl group contributes to steric modulation. The compound’s IUPAC name, (2-chlorophenyl)(2-methylpiperidin-1-yl)methanone, reflects this substitution pattern .
Key structural features include:
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Piperidine Ring: A saturated heterocycle with one nitrogen atom, providing basicity and hydrogen-bonding potential.
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2-Chlorobenzoyl Group: An electron-withdrawing substituent that influences reactivity and binding interactions.
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Methyl Group: Enhances lipophilicity and modulates conformational flexibility.
Computed and Experimental Properties
Experimental data from ChemSpider and PubChem provide the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 237.727 g/mol |
| Monoisotopic Mass | 237.092042 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 |
| XLogP3-AA | 1.8 (estimated) |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor in drug design .
Synthesis and Manufacturing
Challenges in Scale-Up
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Purification: The compound’s lipophilicity necessitates chromatographic techniques or recrystallization from polar aprotic solvents.
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Byproduct Formation: Competing reactions at the piperidine nitrogen may require protective strategies.
Applications in Medicinal Chemistry
Drug Design Considerations
1-(2-Chlorobenzoyl)-2-methylpiperidine serves as a scaffold for developing:
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Antipsychotics: Structural analogs exhibit dopamine receptor antagonism, relevant in schizophrenia treatment.
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Antitubercular Agents: Derivatives show activity against Mycobacterium tuberculosis by inhibiting NADH dehydrogenase.
Comparative Analysis with Structural Analogs
| Compound | Substituent | Key Differences |
|---|---|---|
| 1-(3-Chlorobenzoyl)-2-methylpiperidine | 3-Chloro aryl group | Enhanced antibacterial activity |
| 1-(4-Chlorobenzoyl)-2-methylpiperidine | 4-Chloro aryl group | Higher metabolic stability |
| 1-(2-Fluorobenzoyl)-2-methylpiperidine | Fluorine substitution | Increased blood-brain barrier penetration |
The 2-chloro substitution in 1-(2-Chlorobenzoyl)-2-methylpiperidine balances electronic effects and steric hindrance, optimizing target engagement .
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